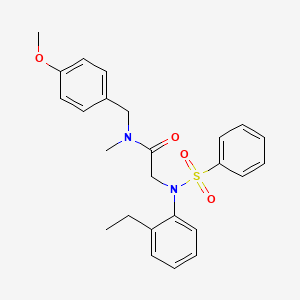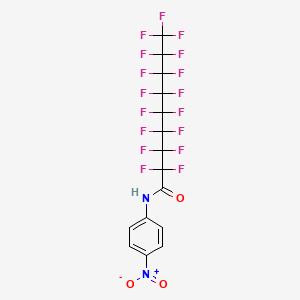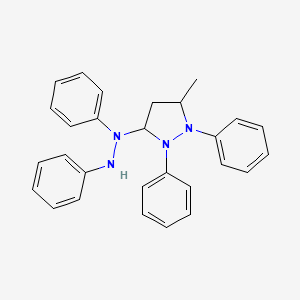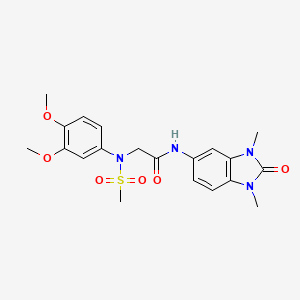
N~2~-(2-ethylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-ethylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ethylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of glycinamide derivatives, followed by the introduction of the 2-ethylphenyl, 4-methoxybenzyl, and phenylsulfonyl groups through various organic reactions such as alkylation, sulfonylation, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(2-ethylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
N~2~-(2-ethylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N2-(2-ethylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-(2-ethylphenyl)-N-(4-methoxybenzyl)-N-methylglycinamide
- N~2~-(2-ethylphenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-(2-ethylphenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties, such as enhanced stability, solubility, or selectivity for certain molecular targets.
Eigenschaften
Molekularformel |
C25H28N2O4S |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-4-21-10-8-9-13-24(21)27(32(29,30)23-11-6-5-7-12-23)19-25(28)26(2)18-20-14-16-22(31-3)17-15-20/h5-17H,4,18-19H2,1-3H3 |
InChI-Schlüssel |
BYXBZMOBMBNNOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1N(CC(=O)N(C)CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate](/img/structure/B12472883.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472899.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B12472904.png)
![4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B12472908.png)
![N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12472909.png)

![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B12472922.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12472925.png)
![(2E)-3-(2-{[(4-Ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B12472935.png)
![5-bromo-N-[3-(propan-2-yloxy)phenyl]thiophene-2-sulfonamide](/img/structure/B12472938.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472941.png)

![2-{3-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12472954.png)
